molecular formula C27H24O5 B2686209 Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate CAS No. 380328-27-8

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate

Cat. No.: B2686209
CAS No.: 380328-27-8
M. Wt: 428.484
InChI Key: GZNJRBHOGAYPII-UHFFFAOYSA-N
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Description

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a complex organic compound with a unique structure that combines elements of chromen, phenyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-phenylacetate
  • Methyl 2-oxo-2-phenylacetate
  • Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-3-18-15-22-21(19-11-7-5-8-12-19)16-25(28)31-24(22)17-23(18)32-26(27(29)30-4-2)20-13-9-6-10-14-20/h5-17,26H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJRBHOGAYPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C3=CC=CC=C3)C(=O)OCC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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